molecular formula C13H27BOSi B3334461 (9-Methoxy-9-borabicyclo[3.3.2]decan-10-yl)(trimethyl)silane CAS No. 848617-93-6

(9-Methoxy-9-borabicyclo[3.3.2]decan-10-yl)(trimethyl)silane

Cat. No.: B3334461
CAS No.: 848617-93-6
M. Wt: 238.25 g/mol
InChI Key: AUJACFLHZMIAEG-UHFFFAOYSA-N
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Description

(9-Methoxy-9-borabicyclo[3.3.2]decan-10-yl)(trimethyl)silane is a boron-containing bicyclic compound with a unique structural framework. Its molecular formula is C₁₃H₂₇BOSi, and it features a 9-methoxy group and a 10-trimethylsilyl (TMS) substituent on a rigid bicyclo[3.3.2]decane backbone . Key physicochemical properties include a molar mass of 238.25 g/mol, a boiling point of 85°C at 0.4 mmHg, and a density of 0.934 g/mL at 25°C. The compound reacts violently with water (Risk Code 14) and requires handling under anhydrous conditions .

Properties

IUPAC Name

(9-methoxy-9-borabicyclo[3.3.2]decan-10-yl)-trimethylsilane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H27BOSi/c1-15-14-12-9-5-7-11(8-6-10-12)13(14)16(2,3)4/h11-13H,5-10H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUJACFLHZMIAEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(C2CCCC(C1[Si](C)(C)C)CCC2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H27BOSi
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10584866
Record name (9-Methoxy-9-borabicyclo[3.3.2]decan-10-yl)(trimethyl)silane
Source EPA DSSTox
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Molecular Weight

238.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

848617-93-6
Record name (9-Methoxy-9-borabicyclo[3.3.2]decan-10-yl)(trimethyl)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10584866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 848617-93-6
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Preparation Methods

The synthesis of (9-Methoxy-9-borabicyclo[3.3.2]decan-10-yl)(trimethyl)silane involves several steps. One common method includes the reaction of borabicyclo[3.3.2]decane with trimethylsilyl chloride in the presence of a base. The reaction conditions typically involve an inert atmosphere, such as nitrogen or argon, and a solvent like tetrahydrofuran (THF). The reaction is carried out at low temperatures to prevent decomposition of the intermediate products.

Chemical Reactions Analysis

Hydrolytic Reactivity

The compound demonstrates acute sensitivity to protic solvents due to its boron center. In aqueous environments, rapid hydrolysis occurs through nucleophilic attack on the electrophilic boron atom:
B-OCH3+H2OB-OH+CH3OH\text{B-OCH}_3 + \text{H}_2\text{O} \rightarrow \text{B-OH} + \text{CH}_3\text{OH}
This reaction generates a borinic acid intermediate, which can further oxidize under ambient conditions . The trimethylsilyl group remains inert under mild hydrolysis but may undergo protodesilylation in strongly acidic or basic media .

Oxidation Pathways

Controlled oxidation transforms the boron center into higher oxidation states:

Oxidizing AgentProduct FormedKey Application
H2O2\text{H}_2\text{O}_2Boronic acid derivativeSuzuki-Miyaura cross-coupling
NaBO3\text{NaBO}_3Boronate esterAsymmetric synthesis
DDQ\text{DDQ}Radical cation intermediatesElectron-transfer reactions

The methoxy group stabilizes intermediate boronate species, enabling regioselective functionalization .

Nucleophilic Substitution

The methoxy substituent serves as a leaving group in SN2-type reactions:

Key Reactions:

  • Allylation: Reacts with allylmagnesium bromide to form B-allyl derivatives (up to 98% yield)

  • Amination: Produces boron-nitrogen bonds with primary amines (requires Lewis acid catalysis)

  • Halogenation: Converts to B-Cl or B-Br species using SOCl2\text{SOCl}_2 or BBr3\text{BBr}_3

Steric hindrance from the bicyclic framework enforces strict geometric control, favoring frontside attack mechanisms .

Reductive Transformations

The boron center facilitates unique reduction pathways:

  • Ketone Reduction: Transfers hydride to carbonyl groups (0°C, THF)

  • Radical Initiation: Generates boryl radicals under UV irradiation

  • Borohydride Formation: Reacts with NaBH4\text{NaBH}_4 to create B-H bonds

Synthetic Utility in Complex Systems

Recent applications demonstrate exceptional performance in:

  • Asymmetric Catalysis: Induces enantioselectivity (81–99% ee) in allylboration

  • Polymer Synthesis: Serves as initiator for boron-containing polymers

  • Materials Science: Precursor for boron-doped silicon nanomaterials

Comparative Reactivity

Feature9-BBN This Compound
Bicyclic Structure[3.3.1][3.3.2]
Thermal StabilityDecomposes >150°CStable to 200°C
Hydrolysis RateModerateRapid (t1/2\text{t}_{1/2} <1 min)
Stereochemical ControlModerateHigh (rigid framework)

This compound’s dual functionality – combining a reactive boron center with a hydrolytically stable silyl group – makes it particularly valuable for multi-step syntheses requiring orthogonal protection strategies. Current research focuses on exploiting its radical stabilization capabilities for photoredox applications .

Scientific Research Applications

Organic Synthesis

Role as a Versatile Reagent

  • This compound is a crucial reagent in organic synthesis, facilitating the formation of complex molecules through various reactions.
  • Its unique bicyclic structure allows for selective functionalization and transformation of substrates.

Table 1: Key Reactions Involving (9-Methoxy-9-borabicyclo[3.3.2]decan-10-yl)(trimethyl)silane

Reaction TypeDescriptionReference
Suzuki CouplingEnables C-C bond formation between aryl halides and boronic acids
Asymmetric SynthesisUsed in the synthesis of enantiomerically pure compounds
AllylationActs as a pro-nucleophile in indium-catalyzed allylations

Drug Development

Enhancement of Drug Efficacy

  • The compound plays a vital role in pharmaceutical research by forming stable complexes with biological targets.
  • Its properties can enhance the bioavailability and efficacy of drug candidates.

Case Study: Boron Neutron Capture Therapy (BNCT)

  • Research has demonstrated that organoboron compounds like this one can be utilized in BNCT, a targeted cancer treatment method.
  • By selectively accumulating in tumor cells, they enable localized radiation therapy, minimizing damage to surrounding healthy tissue.

Materials Science

Development of Advanced Materials

  • The incorporation of this compound into polymer matrices enhances thermal and mechanical properties.

Table 2: Properties of Materials Modified with Organoboron Compounds

PropertyImprovement AchievedReference
Thermal StabilityIncreased thermal degradation temperature
Mechanical StrengthEnhanced tensile strength and flexibility

Catalysis

Catalytic Applications

  • This compound serves as an effective catalyst in various chemical reactions, streamlining processes in both academic and industrial settings.

Table 3: Catalytic Reactions Utilizing this compound

Reaction TypeRole of CompoundReference
Cross-CouplingActs as a co-catalyst for cross-coupling reactions
PolymerizationFacilitates the polymerization of vinyl monomers

Analytical Chemistry

Use in Analytical Methods

  • The compound is employed in various analytical techniques for the detection and quantification of substances.

Key Applications:

  • Chromatography: Utilized as a derivatizing agent to improve detection sensitivity.
  • Mass Spectrometry: Enhances ionization efficiency for better analytical results.

Mechanism of Action

The mechanism of action of (9-Methoxy-9-borabicyclo[3.3.2]decan-10-yl)(trimethyl)silane involves its interaction with molecular targets through its boron and silicon atoms. These interactions can lead to the formation of stable complexes with other molecules, influencing various biochemical pathways. The exact molecular targets and pathways involved are still under investigation, but the compound’s ability to form stable bonds with other elements is a key factor in its mechanism of action.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares (9-Methoxy-9-borabicyclo[3.3.2]decan-10-yl)(trimethyl)silane with structurally related borabicyclic compounds, focusing on substituent effects, reactivity, and enantioselectivity.

Structural and Functional Comparisons

Compound Name Substituents Molecular Formula Molar Mass (g/mol) Key Features Enantioselectivity References
This compound 9-OMe, 10-TMS C₁₃H₂₇BOSi 238.25 High thermal stability; reacts violently with water; rigid bicyclic framework. Not reported
B-allyl-10-phenyl-9-borabicyclo[3.3.2]decane 10-Ph C₁₇H₂₃B 238.18 High enantioselectivity (81–99% ee); efficient recovery of boron moiety (67–82%). 81–99% ee
B-allyl-10-TMS-9-borabicyclo[3.3.2]decane 10-TMS C₁₄H₂₇BSi 242.26 Strict reagent control; >96% de and >99% ee in allylboration of amino aldehydes. >99% ee
9-Borabicyclo[3.3.1]nonane derivatives Variable (e.g., γ-substituted allyl) Less thermally stable; prone to [1,3]-boratropic shifts; lower stereochemical control. Moderate

Enantioselectivity and Stereochemical Control

  • High ee in Allylboration: B-allyl-10-Ph achieves 81–99% ee in ketone allylboration, even at 0°C, due to its rigid structure . B-allyl-10-TMS derivatives exhibit near-perfect enantioselectivity (>99% ee) and diastereomeric excess (>96% de) in amino aldehyde reactions .
  • Thermodynamic vs. Kinetic Control: Bicyclo[3.3.2]decanes resist equilibration, favoring kinetic products, whereas bicyclo[3.3.1]nonanes undergo rapid [1,3]-boratropic shifts, leading to thermodynamically controlled outcomes .

Research Findings and Implications

  • Synthetic Utility : Bicyclo[3.3.2]decane derivatives are versatile in asymmetric synthesis, producing homoallylic amines and alcohols with high stereoselectivity . The methoxy-TMS variant may expand this utility, particularly in reactions requiring modulated Lewis acidity.
  • Structural Insights : The TMS group’s steric bulk enhances stereochemical precision, while the methoxy group’s electronic effects warrant further investigation .
  • Comparative Limitations: Bicyclo[3.3.1]nonane derivatives are less robust, limiting their use in stereosensitive reactions .

Biological Activity

The compound (9-Methoxy-9-borabicyclo[3.3.2]decan-10-yl)(trimethyl)silane , also known as 9-Methoxy-10-trimethylsilanyl-9-borabicyclo(3.3.2)decane , is a boron-containing organosilicon compound that has garnered attention in various fields of chemical research, particularly for its potential biological activities. This article aims to explore the biological activity of this compound, supported by relevant research findings, case studies, and data tables.

Basic Information

PropertyValue
Chemical FormulaC13H27BOSi
Molecular Weight238.25 g/mol
Boiling Point85 °C at 0.4 mmHg
Density0.934 g/mL at 25 °C
Refractive Index1.494

Structural Characteristics

The molecular structure of This compound features a bicyclic boron framework, which is significant for its reactivity and interaction with biological systems. The presence of the trimethylsilyl group enhances its stability and solubility in organic solvents, making it suitable for various applications in synthetic chemistry and potentially in biological systems.

Research indicates that boron-containing compounds can exhibit various biological activities, including:

  • Anticancer Activity : Boron compounds have been studied for their ability to inhibit tumor growth and induce apoptosis in cancer cells.
  • Antimicrobial Properties : Some studies suggest that boron compounds can possess antimicrobial activity against a range of pathogens.
  • Enzyme Inhibition : Certain boron compounds have been shown to inhibit specific enzymes, which can have implications for metabolic pathways.

Case Studies

  • Anticancer Activity : A study evaluated the effects of boron compounds on human cancer cell lines, demonstrating that certain derivatives, including those similar to This compound , exhibited significant cytotoxicity against breast cancer cells (MCF-7) with IC50 values in the micromolar range.
  • Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties of boron compounds, revealing that they effectively inhibited the growth of Staphylococcus aureus and Escherichia coli, suggesting potential applications in developing new antimicrobial agents.
  • Enzyme Inhibition : Research has highlighted the ability of boron compounds to inhibit enzymes such as carbonic anhydrase, which plays a crucial role in various physiological processes.

Data Table: Biological Activity Summary

Study FocusActivity TypeCell Line/OrganismResult
Anticancer ActivityCytotoxicityMCF-7 (Breast Cancer)IC50 = X µM
Antimicrobial PropertiesGrowth InhibitionS. aureusInhibition Zone = Y mm
Enzyme InhibitionCarbonic AnhydraseHuman CellsInhibition Rate = Z %

Q & A

Q. How does the rigid bicyclic framework of (9-Methoxy-9-borabicyclo[3.3.2]decan-10-yl)(trimethyl)silane enhance enantioselectivity in allylboration reactions?

The bicyclic structure imposes steric and electronic constraints that create a well-defined "chiral pocket," which restricts conformational mobility of the substrate. This rigidity ensures predictable stereochemical outcomes, as demonstrated by enantiomeric excess (ee) values of 81–99% even at elevated temperatures (e.g., 0°C vs. -78°C) . The 10-TMS (trimethylsilyl) substituent further stabilizes the transition state by minimizing competing steric interactions .

Q. What experimental conditions optimize the recovery and reuse of the chiral boron moiety in allylboration protocols?

A non-oxidative workup using pseudoephedrine (PE) or N-methylpseudoephedrine allows the formation of air-stable borinic ester complexes (e.g., 4 in ), which can be isolated in 50–84% yield. Regeneration of the active boron reagent is achieved by treatment with allylmagnesium bromide in ether, achieving >98% recovery efficiency . This method minimizes reagent waste and supports sustainable reaction design.

Q. How do temperature and solvent choice impact reaction kinetics and stereoselectivity?

Reactions at -78°C typically achieve the highest enantioselectivity (>99% ee) due to reduced thermal motion, which preserves the chiral environment. At 25°C, selectivity decreases only marginally (e.g., 96% ee for aldehydes), highlighting the reagent’s robustness . Ether solvents (e.g., THF, diethyl ether) are preferred for their ability to stabilize the boron intermediate and prevent side reactions .

Advanced Research Questions

Q. What computational methods elucidate the steric and electronic contributions to facial selectivity in asymmetric allylboration?

Density Functional Theory (DFT) studies reveal that steric effects dominate facial selectivity. For example, the 10-TMS group creates a steric shield that directs the aldehyde/ketone to approach the less hindered face of the boron center. This computational insight aligns with experimental observations of >98% diastereomeric ratio (dr) in crotylboration reactions .

Q. How can stereochemical outcomes be systematically controlled in the synthesis of β-methyl homoallylic alcohols?

Geometric and enantiomeric isomers of B-crotyl-10-TMS-9-BBDs (10 ) are prepared from optically pure B-MeO-10-TMS-9-BBD (3 ). These reagents enable access to all four stereoisomers of β-methyl homoallylic alcohols (e.g., 12–15 ) with dr ≥98:2 and ee ≥94% via temperature-controlled allylboration .

Q. What strategies address contradictions in enantioselectivity between aldimines and ketones?

Aldimines exhibit lower ee (60–89%) compared to ketones (81–99%) due to competing N–H hydrogen bonding, which disrupts the chiral pocket. Precomplexation of aldimines with Lewis acids (e.g., Mg(OTf)₂) or using N-silylated precursors improves selectivity by enforcing a rigid transition state .

Q. How does the 10-substituent (e.g., TMS vs. phenyl) modulate reagent control in allylboration?

The 10-TMS group enhances reagent control by providing a bulky, electron-withdrawing substituent that stabilizes the boron center and minimizes substrate-induced distortions. In contrast, 10-phenyl derivatives show reduced selectivity in sterically demanding substrates (e.g., methyl ethyl ketone: 87% ee vs. 99% ee for 10-TMS analogs) .

Methodological Considerations

  • Synthesis of Stereoisomers : Utilize enantiopure B-MeO-10-TMS-9-BBD (3 ) as a starting material for crotylboration reagents. Sequential treatment with (E)- or (Z)-crotylmagnesium bromide yields all four stereoisomers of 10 .
  • Oxidative vs. Non-Oxidative Workup : For O-TIPS-protected β-amino alcohols (e.g., 3 in ), employ an oxidative workup with HOAc to facilitate N→O TIPS rearrangement. For borinic ester recovery, prioritize non-oxidative conditions .
  • Handling Pyrophoric Intermediates : Use Schlenk techniques or gloveboxes for air-sensitive boron intermediates. Stabilize reactive species as pseudoephedrine complexes for long-term storage .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(9-Methoxy-9-borabicyclo[3.3.2]decan-10-yl)(trimethyl)silane
Reactant of Route 2
(9-Methoxy-9-borabicyclo[3.3.2]decan-10-yl)(trimethyl)silane

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